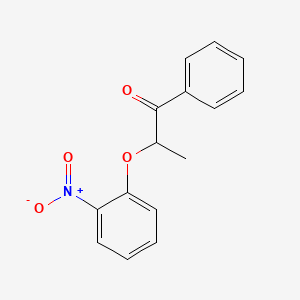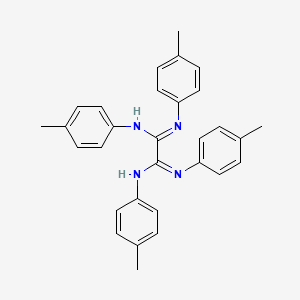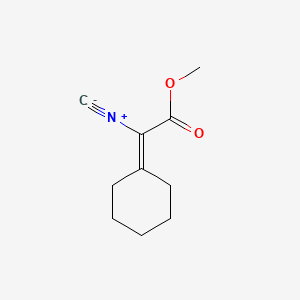
Methyl cyclohexylidene(isocyano)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cyclohexylidene(isocyano)acetate is a versatile organic compound known for its unique chemical structure and reactivity It is characterized by the presence of an isocyano group, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclohexylidene(isocyano)acetate typically involves the reaction of cyclohexylideneacetate with methyl isocyanide under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl cyclohexylidene(isocyano)acetate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyano group under mild conditions.
Major Products: The major products formed from these reactions include oximes, hydrazones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl cyclohexylidene(isocyano)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which methyl cyclohexylidene(isocyano)acetate exerts its effects involves the reactivity of the isocyano group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of enzyme activity. The compound’s ability to interact with specific molecular targets, such as metabolic enzymes, makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Methyl isocyanoacetate: Shares the isocyano group but differs in the structure of the carbon backbone.
Cyclohexylideneacetate: Lacks the isocyano group, resulting in different reactivity and applications.
Isocyanocyclohexane: Similar in having an isocyano group attached to a cyclohexane ring but differs in the ester functionality.
Uniqueness: Methyl cyclohexylidene(isocyano)acetate is unique due to the combination of the cyclohexylidene and isocyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
76203-04-8 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 2-cyclohexylidene-2-isocyanoacetate |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7H2,2H3 |
Clé InChI |
FLMASAJLZJNFQH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C1CCCCC1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)
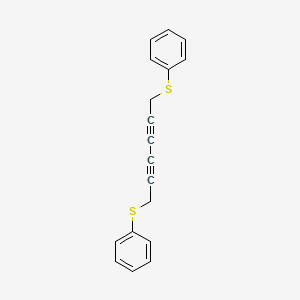
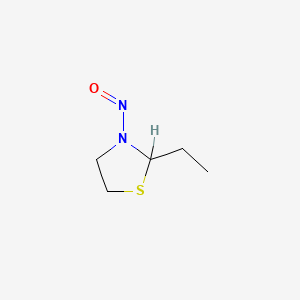

![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
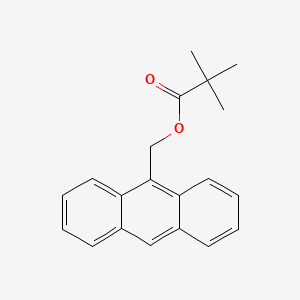
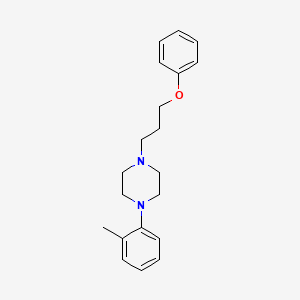

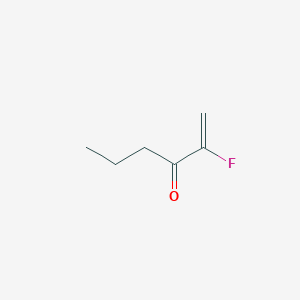
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
